molecular formula C9H14O2 B1211006 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene CAS No. 62255-25-8

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene

Cat. No. B1211006
CAS RN: 62255-25-8
M. Wt: 154.21 g/mol
InChI Key: OTGRTVQRUOULGI-UHFFFAOYSA-N
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Description

“7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene” is also known as “exo-Brevicomin”. It is an important semiochemical for a number of beetle species, including the highly destructive mountain pine beetle, Dendroctonus ponderosae . It has also been found in other insects and even in the African elephant . The molecular formula is C9H16O2 and the molecular weight is 156.2221 .


Molecular Structure Analysis

The molecular structure of “7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C9H16O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h7-8H,3-6H2,1-2H3 .


Chemical Reactions Analysis

The first committed step in the synthesis of “7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene” involves decarboxylation or decarbonylation of ω-3-decenoic acid, which is derived from a longer-chain precursor via β-oxidation, to (Z)-6-nonen-2-ol . This secondary alcohol is converted to the known precursor, (Z)-6-nonen-2-one, and further epoxidized by a cytochrome P450 to 6,7-epoxynonan-2-one .

Scientific Research Applications

Synthesis and Optical Activity

The synthesis of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene, particularly its optically active form, has been a subject of interest. Masaki et al. (1988) synthesized an optically active form of this compound from (+)-(R, R)-diethyl tartrate, highlighting its significance as a pheromone in the adult male house mouse Masaki et al., 1988. This work underscores the potential of this compound in biological studies, especially in relation to animal behavior and communication.

Stereochemistry and Configuration

The absolute configuration and stereochemistry of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene and its derivatives have been extensively studied. Ibrahim et al. (1990) synthesized enantiomers of this compound and established a correlation between the absolute configuration of the bicyclic rings and optical rotation Ibrahim et al., 1990. Understanding the stereochemistry is crucial for applications in synthetic chemistry and for understanding the biological activity of such compounds.

Role in Chemical Communication

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene plays a significant role in chemical communication among various species. Francke et al. (1996) identified this compound as a naturally occurring isomer in the volatiles of mountain pine beetles Francke et al., 1996. Such studies contribute to our understanding of ecological interactions and the chemical basis of communication in nature.

Polymerization Studies

The compound has also been investigated in the context of polymerization. Okada et al. (1977) explored the cationic polymerization of 6,8-dioxabicyclo[3.2.1]oct-3-ene, a structurally similar compound, which yielded polymers with interesting properties Okada et al., 1977. Such research has implications for material science and the development of new polymers with specific characteristics.

Applications in Organic Synthesis

Moreover, 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene and related compounds have been used in various organic syntheses. This includes the synthesis of natural products and pheromones, demonstrating the compound's utility as a building block in synthetic organic chemistry Stepakov et al., 2009.

properties

IUPAC Name

7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGRTVQRUOULGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC=CC(O2)(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977829
Record name 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene

CAS RN

62255-25-8
Record name 3,4-Dehydrobrevicomin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062255258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 2
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 3
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 4
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 5
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 6
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene

Citations

For This Compound
8
Citations
K Mori, YB Seu - Tetrahedron, 1986 - Elsevier
SYNTHESIS OF BOTH ME ENtWTIOKRS OF 7-ETHYL-5-METHYL-6.&DIDXA- BICYCLO~3.2.1loCT-3-ENE. THE HIS nsMllus (IWSE WSE) fWEKMM+ Page 1 Te~rroludronVol.42.No.21,~.5901 lo 5904 …
Number of citations: 17 www.sciencedirect.com
SJ Danishefsky, WH Pearson, DF Harvey… - Journal of the …, 1985 - ACS Publications
Magnesium bromide in tetrahydrofuran catalyzes the cycloaddition of a variety of chiral alkoxy aldehydes with activated butadienes. The stereochemistry of these products is such that …
Number of citations: 171 pubs.acs.org
H Guo, B Sun, H Gao, S Niu, X Liu, X Yao, Y Che - 2009 - Wiley Online Library
Trichocladinols A–C (1–3), three new metabolites, and the known massarigenin A (4), have been isolated from cultures of a Cordyceps‐colonizing ascomycete Trichocladium opacum. …
PJ Apps, PJ Weldon, M Kramer - Natural Product Reports, 2015 - pubs.rsc.org
Covering: 1950 to 2015 We compiled a data set of the compounds that terrestrial vertebrates (amniotes) use to send chemical signals, and searched for relationships between signal …
Number of citations: 85 pubs.rsc.org
P Hayes, C Maignan - Tetrahedron: Asymmetry, 1999 - Elsevier
A new stereocontrolled total synthesis of the (1R,5S,7R)-exo-6,8-dioxabicyclo[3.2.1]oct-3-ene skeleton of the Mus musculus pheromone has been achieved via an asymmetric …
Number of citations: 20 www.sciencedirect.com
JE Kim, YJ Choi, SJ Lee, JE Gong, JE Seong… - Evidence-Based …, 2022 - hindawi.com
The potential deodorizing effects of Saccharina japonica have been evaluated by determining their deodorizing performance, but they are yet to be validated in experimental animals. …
Number of citations: 7 www.hindawi.com
RM Kramer - 2014 - search.proquest.com
Volatile organic compounds (VOCs) are the primary constituent of a complex molecular signature that emanates from human breath and other bodily effluents. Buried within the complex …
Number of citations: 2 search.proquest.com
T Tashiro, K Osada, K Mori - Bioscience, biotechnology, and …, 2008 - academic.oup.com
Syntheses of 2-isopropyl-4,5-dihydrothiazole and 6-hydroxy-6-methyl-3-heptanone, pheromone components of the male mouse, Mus musculus, were achieved to provide sufficient …
Number of citations: 17 academic.oup.com

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